{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both pyrazole and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the butan-2-yl group. The morpholine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and morpholine fragments under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole and morpholine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups at various positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to modulate specific biological pathways, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound’s effects are mediated through various pathways, including the inhibition of specific enzymes and the modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine: Similar structure but with a piperidine ring instead of morpholine.
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of both pyrazole and morpholine rings in {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine gives it unique properties compared to similar compounds. The morpholine ring enhances its solubility and bioavailability, while the pyrazole ring provides a versatile platform for chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H26N4O |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H26N4O/c1-3-13(2)18-14(4-5-16-18)12-15-6-7-17-8-10-19-11-9-17/h4-5,13,15H,3,6-12H2,1-2H3 |
InChI Key |
PNVBDRUTPNMOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
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